molecular formula C12H6Cl2N6S2 B11048836 3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048836
M. Wt: 369.3 g/mol
InChI Key: YLKVFNLONUTILD-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique structure combining triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and hydrazine hydrate under reflux conditions.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced by reacting the triazole intermediate with thiosemicarbazide and an appropriate aldehyde or ketone under acidic conditions.

    Final Cyclization: The final product is obtained by cyclizing the intermediate compounds under specific conditions, often involving the use of strong acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Amines, thiols, under reflux or microwave-assisted conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its combined triazole and thiadiazole rings, which confer unique chemical and biological properties. This dual-ring structure enhances its stability, reactivity, and ability to interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H6Cl2N6S2

Molecular Weight

369.3 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-6-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6Cl2N6S2/c1-5-9(22-19-15-5)11-18-20-10(16-17-12(20)21-11)6-2-7(13)4-8(14)3-6/h2-4H,1H3

InChI Key

YLKVFNLONUTILD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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